molecular formula C8H11NS B7823326 exo-2-Norbornylisothiocyanate

exo-2-Norbornylisothiocyanate

Cat. No.: B7823326
M. Wt: 153.25 g/mol
InChI Key: RBGDFYZLQKZUCO-CSMHCCOUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: exo-2-Norbornylisothiocyanate can be synthesized through the isomerization of exo-2-norbornylthiocyanate . This process involves the formation of a non-classical ion intermediate, which then rearranges to form the isothiocyanate . The reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.

Scientific Research Applications

Chemistry: In chemistry, exo-2-Norbornylisothiocyanate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Industry: In industry, this compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of exo-2-Norbornylisothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids . The formation of these covalent bonds can alter the function of the biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of the reaction and the nature of the nucleophiles present .

Comparison with Similar Compounds

Comparison: exo-2-Norbornylisothiocyanate is unique due to its bicyclic norbornane structure, which imparts distinct steric and electronic properties compared to other isothiocyanates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions . For example, the rigid structure of norbornane can affect the accessibility of the isothiocyanate group, leading to different reaction pathways and outcomes .

Properties

IUPAC Name

(1S,2S,4R)-2-isothiocyanatobicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGDFYZLQKZUCO-CSMHCCOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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